molecular formula C11H10O2S B14438864 2(5H)-Furanone, 5-methyl-4-(phenylthio)- CAS No. 75717-37-2

2(5H)-Furanone, 5-methyl-4-(phenylthio)-

Cat. No.: B14438864
CAS No.: 75717-37-2
M. Wt: 206.26 g/mol
InChI Key: HXPAQTVSKLBDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(5H)-Furanone, 5-methyl-4-(phenylthio)- is an organic compound that belongs to the furanone family This compound is characterized by a furanone ring with a methyl group at the 5-position and a phenylthio group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-methyl-4-(phenylthio)- typically involves the reaction of a furanone precursor with a phenylthiol reagent. One common method is the nucleophilic substitution reaction where the phenylthiol group is introduced to the furanone ring under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 2(5H)-Furanone, 5-methyl-4-(phenylthio)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 5-methyl-4-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the phenylthio group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, and other bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted furanones depending on the nucleophile used.

Scientific Research Applications

2(5H)-Furanone, 5-methyl-4-(phenylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-methyl-4-(phenylthio)- involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furanone ring can also participate in various biochemical pathways, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone, 5-methyl-4-(methylthio)-: Similar structure but with a methylthio group instead of a phenylthio group.

    2(5H)-Furanone, 5-methyl-4-(ethylthio)-: Similar structure but with an ethylthio group instead of a phenylthio group.

    2(5H)-Furanone, 5-methyl-4-(butylthio)-: Similar structure but with a butylthio group instead of a phenylthio group.

Uniqueness

2(5H)-Furanone, 5-methyl-4-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. The phenylthio group enhances the compound’s ability to interact with aromatic systems and thiol-containing enzymes, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

75717-37-2

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

2-methyl-3-phenylsulfanyl-2H-furan-5-one

InChI

InChI=1S/C11H10O2S/c1-8-10(7-11(12)13-8)14-9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

HXPAQTVSKLBDQM-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC(=O)O1)SC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.